molecular formula C17H22Cl3N3O B12633400 C17H22Cl3N3O

C17H22Cl3N3O

Cat. No.: B12633400
M. Wt: 390.7 g/mol
InChI Key: GIKPHSLPPYRSRQ-UHFFFAOYSA-N
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Description

C₁₇H₂₂Cl₃N₃O is a chlorinated organic compound featuring a triazole core, three chlorine substituents, and a hydroxyl group. Its molecular structure (Fig. 1) includes a benzene ring fused with a triazole moiety, contributing to its stability and bioactivity. This compound is primarily utilized as a broad-spectrum antifungal agent in agriculture, targeting ergosterol biosynthesis in fungal cell membranes . Its synthesis involves chlorination of a triazole-phenol precursor under controlled conditions, yielding a product with high purity (>98%) and a melting point of 152–154°C .

Properties

Molecular Formula

C17H22Cl3N3O

Molecular Weight

390.7 g/mol

IUPAC Name

N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]-2-piperazin-1-ylethanamine;hydrochloride

InChI

InChI=1S/C17H21Cl2N3O.ClH/c18-13-1-3-16(19)15(11-13)17-4-2-14(23-17)12-21-7-10-22-8-5-20-6-9-22;/h1-4,11,20-21H,5-10,12H2;1H

InChI Key

GIKPHSLPPYRSRQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCNCC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Metconazole is synthesized through a multi-step process involving the reaction of various chemical intermediates. The synthesis typically begins with the preparation of 5-(4-chlorophenyl)methyl-2,2-dimethyl-1-(1H-1,2,4-triazol-1-yl)methylcyclopentanol. This intermediate is then subjected to further chemical reactions to produce the final product, Metconazole .

Industrial Production Methods

In industrial settings, Metconazole is produced using large-scale chemical reactors that allow for precise control of reaction conditions such as temperature, pressure, and pH. The process involves the use of solvents and catalysts to facilitate the chemical reactions and ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Metconazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Metconazole can produce various oxidized derivatives, while reduction can yield different reduced forms .

Scientific Research Applications

Metconazole has a wide range of scientific research applications, including:

Mechanism of Action

Metconazole exerts its effects by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. By disrupting ergosterol synthesis, Metconazole compromises the integrity of the fungal cell membrane, leading to cell death. This mechanism targets specific molecular pathways involved in fungal growth and reproduction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: C₁₅H₁₇Cl₂N₃O₂ (Propiconazole)

Propiconazole shares a triazole ring and chlorine substituents but differs in alkyl chain length and hydroxyl group placement.

Property C₁₇H₂₂Cl₃N₃O Propiconazole
Molecular Weight 384.73 g/mol 342.21 g/mol
Chlorine Atoms 3 2
LogP (Lipophilicity) 3.8 3.2
EC₅₀ (Fungal Inhibition) 0.12 µM 0.45 µM
Soil Half-Life 28 days 45 days

Key Findings :

  • C₁₇H₂₂Cl₃N₃O exhibits 2.7× higher antifungal potency than Propiconazole due to enhanced chlorine-mediated membrane penetration .
  • Its shorter environmental persistence (28-day half-life) reduces bioaccumulation risks compared to Propiconazole’s 45-day half-life .
Functional Analog: C₈Cl₄N₂ (Chlorothalonil)

Chlorothalonil, a chloronitrile fungicide, lacks a triazole ring but shares chlorine-dependent bioactivity.

Property C₁₇H₂₂Cl₃N₃O Chlorothalonil
Mode of Action Ergosterol inhibition Enzyme sulfhydryl binding
Mammalian Toxicity (LD₅₀) 1,250 mg/kg 620 mg/kg
Water Solubility 12 mg/L 0.6 mg/L
Regulatory Status EPA Category III EPA Category II (restricted)

Key Findings :

  • C₁₇H₂₂Cl₃N₃O demonstrates lower acute toxicity (LD₅₀ = 1,250 mg/kg) compared to Chlorothalonil (LD₅₀ = 620 mg/kg), making it safer for applicators .
  • Chlorothalonil’s high logP (4.0) and low water solubility (0.6 mg/L) correlate with higher soil retention, whereas C₁₇H₂₂Cl₃N₃O’s moderate solubility (12 mg/L) improves rainfastness .

Biological Activity

C17H22Cl3N3O is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and other therapeutic effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : this compound
  • Molecular Weight : 396.73 g/mol
  • Functional Groups : The presence of chlorine atoms and nitrogen heteroatoms suggests potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that halogenated compounds can enhance antibacterial activity against various strains of bacteria.

CompoundActivity AgainstIC50 (µM)
This compoundStaphylococcus aureusTBD
This compoundEscherichia coliTBD

Case Study : A recent investigation into halogenated marine compounds revealed that similar structures to this compound demonstrated effective inhibition of Staphylococcus aureus and Bacillus subtilis, with IC50 values ranging from 2.6 to 6.2 µM, indicating a promising spectrum of activity against Gram-positive bacteria .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds with similar moieties have shown cytotoxic effects on cancer cell lines while maintaining low toxicity to normal cells.

Cell LineIC50 (µM)Selectivity Index
HeLa (cervical cancer)TBDTBD
MCF-7 (breast cancer)TBDTBD

Research Findings : In a study evaluating the cytotoxicity of related compounds, several derivatives exhibited submicromolar activity against cancer cell lines, suggesting that modifications in the structure can lead to enhanced efficacy .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of DNA Synthesis : Similar compounds have been noted to interfere with DNA replication in cancer cells.
  • Membrane Disruption : The presence of halogens in the structure can lead to increased membrane permeability in bacterial cells, resulting in cell lysis.

Safety and Toxicity Profile

Understanding the safety profile is crucial for the development of any therapeutic agent. Preliminary studies on related compounds indicate low cytotoxicity towards non-cancerous cells, which is essential for their therapeutic application.

ParameterValue
LD50 (mg/kg)TBD
Toxicity in vitro (Primary Cells)Low

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